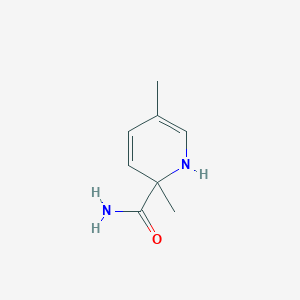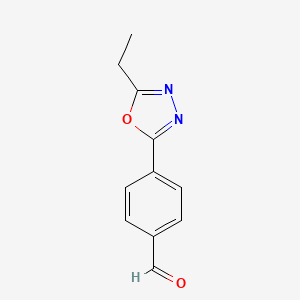
4-(5-乙基-1,3,4-噁二唑-2-基)苯甲醛
概述
描述
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a heterocyclic compound that contains an oxadiazole ring fused with a benzaldehyde moiety. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological and chemical properties.
科学研究应用
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties, particularly against certain cancer cell lines
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
Target of Action
Oxadiazoles, the class of compounds to which it belongs, have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others . These activities suggest that oxadiazoles interact with various molecular targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
It is known that oxadiazoles can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors . For example, some oxadiazoles have been found to inhibit the EGFR wild-type enzyme .
Biochemical Pathways
For instance, oxadiazoles with anticancer activity may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
In silico ADME prediction is a common approach to estimate these properties .
Result of Action
Oxadiazoles have been found to exhibit a range of effects, such as inhibiting cell proliferation in cancer cells .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound .
生化分析
Biochemical Properties
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic transmission, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s. Additionally, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde interacts with proteins involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Cellular Effects
The effects of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation. Furthermore, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde influences gene expression by modulating transcription factors and epigenetic markers .
Molecular Mechanism
At the molecular level, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . In cancer cells, it interacts with DNA and proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The compound also modulates the activity of various kinases and phosphatases, affecting signal transduction pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged anticancer effects . Its stability and efficacy may decrease over extended periods, necessitating periodic administration in experimental setups.
Dosage Effects in Animal Models
The effects of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and significant therapeutic effects, such as improved cognitive function and reduced tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing side effects.
Metabolic Pathways
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. The compound also affects the activity of enzymes involved in oxidative stress responses, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic processes . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, enhancing its functional effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves the cyclization of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by nucleophilic alkylation . The general synthetic route can be summarized as follows:
Cyclization: Hydrazide analogs are reacted with carbon disulfide and potassium hydroxide in ethanol under reflux conditions until the evolution of hydrogen sulfide ceases.
Nucleophilic Alkylation: The resulting intermediate is then alkylated with an appropriate alkyl halide to form the desired oxadiazole compound.
Industrial Production Methods
Industrial production methods for 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields .
化学反应分析
Types of Reactions
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Reduction: 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzyl alcohol.
Substitution: Various substituted oxadiazole derivatives depending on the reagents used
相似化合物的比较
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde can be compared with other oxadiazole derivatives:
Similar Compounds: 1,3,4-Oxadiazole, 1,2,4-Oxadiazole, and 1,2,5-Oxadiazole
属性
IUPAC Name |
4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-10-12-13-11(15-10)9-5-3-8(7-14)4-6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCQSPCAXCEKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)

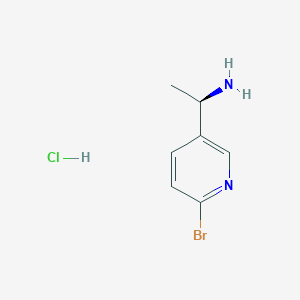
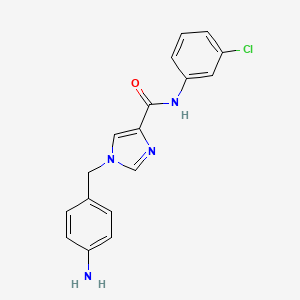
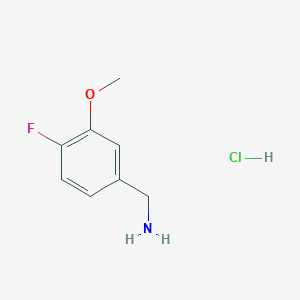
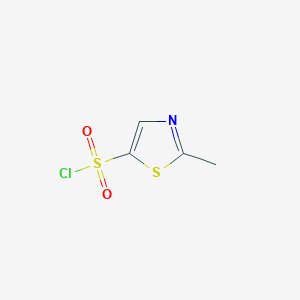
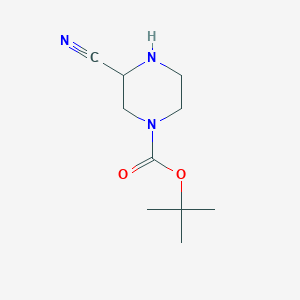


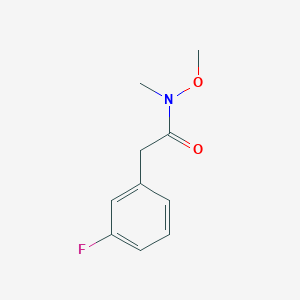
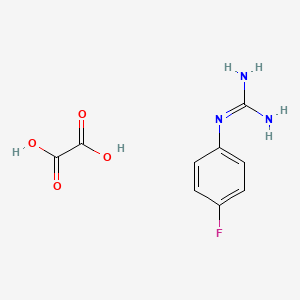
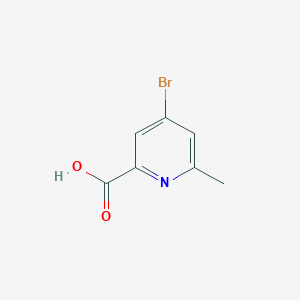
![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)
